6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
A study by Dam et al. (2017) synthesized copper and zinc imidazo[1,2-a]pyridine complexes, including compounds related to 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. These complexes were tested against various cancer cell lines. Copper complexes demonstrated significant anticancer activity, while zinc complexes showed poor efficacy.
Corrosion Inhibition
Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline solution. Their findings support a physical adsorption mechanism and the study used Density Functional Theory (DFT) for further insights (Kubba & Al-Joborry, 2020).
Corrosion Science
Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives, similar to 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, for their effectiveness in preventing mild steel corrosion. They used a combination of experimental techniques and computational approaches, achieving high inhibition performance (Saady et al., 2021).
Synthesis Techniques
Michael Raymond Collins et al. (2010) developed a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, contributing to the broader field of imidazo[1,2-a]pyridine chemistry, which includes compounds like 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Collins et al., 2010).
Catalysis
Allahabadi et al. (2017) described a copper-catalyzed approach for synthesizing imidazo[1,2-a]pyridines, demonstrating the utility of copper catalysis in the creation of these compounds (Allahabadi et al., 2017).
Medicinal Chemistry
Schmid et al. (2006) reported a synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These products, related to 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, are potentially useful in medicinal chemistry due to their adaptability to biological targets (Schmid et al., 2006).
Mild and Efficient Synthesis
Ghorbani‐Vaghei and Amiri (2014) synthesized N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives under solvent-free conditions, showcasing an efficient method relevant to the synthesis of compounds like 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Ghorbani‐Vaghei & Amiri, 2014).
Aerobic Oxidative Synthesis
Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, which is relevant for synthesizing compounds like 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Zhou et al., 2016).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds have been reported to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The properties of imidazole-containing compounds suggest that they may be influenced by various environmental factors .
properties
IUPAC Name |
6-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-4-5-10-16-11(12(14)17(10)7-8)9-3-1-2-6-15-9/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKLEGRYEOIFJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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